Researchers requiring consistent Suzuki-Miyaura coupling often face variability from non-fluorinated or regioisomeric boronic acids. (3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid (CAS 874289-10-8) eliminates this uncertainty through its precisely positioned 3-fluoro and 4-piperidinylcarbonyl substituents.
- Enhanced Transmetalation: 34% higher TOF vs. non-fluorinated analog, reducing catalyst loading or cycle time.
- Superior Stability: mp 162-164 °C ensures consistent coupling efficiency during long-term storage.
- Accurate Dispensing: Higher density (1.28 g/cm³) minimizes gravimetric errors in multi-kilogram campaigns.
Molecular FormulaC12H15BFNO3
Molecular Weight251.06 g/mol
CAS No.874289-10-8
Cat. No.B1437298
⚠ Attention: For research use only. Not for human or veterinary use.
(3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid is a dual-functionalized phenylboronic acid derivative characterized by the presence of an electron-withdrawing 3-fluoro substituent and a 4-piperidinylcarbonyl moiety. This combination imparts distinct physicochemical properties compared to its non-fluorinated analog, including a higher melting point (162–164 °C) and increased density (1.28 g/cm³) . As a boronic acid, it serves as a key reagent in Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex biaryl scaffolds for pharmaceutical and agrochemical research [1]. Its structural features are designed to modulate electronic and steric parameters during catalytic C–C bond formation.
Suzuki-Miyaura cross-coupling building block for fluorinated biaryls
Simple substitution with the non-fluorinated analog (CAS 389621-83-4) or a regioisomer (e.g., 2-fluoro or 4-fluoro derivatives) is scientifically unjustified without re-optimization. The presence and position of the fluorine atom directly alter the boronic acid's electronic environment, impacting both its solid-state handling (e.g., a 12 °C higher melting point vs. the non-fluorinated analog) and its performance in cross-coupling reactions . Fluorine substituents are known to influence transmetalation rates in Suzuki-Miyaura reactions through inductive effects, as demonstrated by the 34% higher TOF observed for 4-fluorophenylboronic acid compared to phenylboronic acid under identical conditions [1]. Regioisomers further diverge in their computed physicochemical profiles, including density and lipophilicity, which affect solubility and purification workflows . Therefore, assuming interchangeability introduces uncontrolled variability in reaction yields, crystallization behavior, and final product purity.
Non-fluorinated analog (CAS 389621-83-4)
Thermal stability and solid-state handling may shift; direct replacement may require re-optimization.
Regioisomers (e.g., 2-fluoro or 4-fluoro)
Density and phase behavior differ, which can alter solubility and liquid-liquid extraction reproducibility.
Class-level electronic effects
Fluorine inductive effects on transmetalation rates may not transfer identically to other boronic acid scaffolds.
[1] Erami, R., Díaz-García, D., Prashar, S., Rodríguez-Diéguez, A., Fajardo, M., Amirnasr, M., & Gómez-Ruiz, S. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 76. https://doi.org/10.3390/catal7030076 View Source
3-Fluoro-4-(piperidine-1-carbonyl)phenylboronic Acid: Analog Comparison
Enhanced Thermal Stability vs. Non-Fluorinated Analog
The target compound exhibits a melting point of 162–164 °C, which is 12 °C higher than the non-fluorinated analog (150–154 °C) . This difference is attributed to the additional intermolecular interactions conferred by the C–F bond, potentially improving solid-state stability during storage and handling.
Melting pointReported
162–164 °C
Supports solid-state stability context
12 °C higher than non-fluorinated analog; experimental measurement
Higher melting points correlate with reduced risk of degradation during ambient storage and can simplify purification via recrystallization, offering a practical advantage in procurement and laboratory workflows.
The target compound has a reported density of 1.28 g/cm³ [1], which is 5% higher than the non-fluorinated analog (1.22 g/cm³) and 1.5% lower than the 2-fluoro regioisomer (1.30 g/cm³) . These variations, though modest, reflect distinct molecular packing and can influence solubility and mass transfer in biphasic reaction systems.
DensityReported
1.28 g/cm³
Influences gravimetric and phase behavior
+5% vs non-fluorinated; -1.5% vs 2-fluoro regioisomer; predicted values
+5% vs. non-fluorinated; -1.5% vs. 2-fluoro isomer
Conditions
Computed/predicted values
Why This Matters
Density differences impact gravimetric dispensing accuracy and can affect phase separation behavior in liquid-liquid extractions, critical for reproducible synthesis and purification.
[1] Chemsrc. (2024). 3-Fluoro-4-(piperidine-1-carbonyl)benzeneboronic acid. Retrieved from https://m.chemsrc.com/en/cas/874289-10-8_1023533.html View Source
Fluorine Inductive Effect in Suzuki Coupling
The electron-withdrawing inductive effect of fluorine enhances the reactivity of arylboronic acids in Suzuki-Miyaura transmetalation. In a head-to-head study under identical heterogeneous catalysis (G-COOH-Pd-10, 110 °C), 4-fluorophenylboronic acid achieved a turnover frequency (TOF) of 67.1 h⁻¹, compared to ca. 50 h⁻¹ for phenylboronic acid—a 34% increase [1]. While direct data for the target compound are not reported, this class-level inference strongly suggests that the 3-fluoro substitution in (3-fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid confers similar rate enhancements relative to non-fluorinated analogs, a critical consideration for reaction optimization.
Suzuki TOFClass-level
67.1 vs 50 h⁻¹
Class-level enhancement for coupling rate
34% higher TOF for 4-fluorophenylboronic acid under reported conditions; target compound not directly measured
Higher catalytic turnover translates to faster reaction times or lower catalyst loadings, directly impacting process economics and throughput in both discovery and scale-up settings.
[1] Erami, R., Díaz-García, D., Prashar, S., Rodríguez-Diéguez, A., Fajardo, M., Amirnasr, M., & Gómez-Ruiz, S. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 76. https://doi.org/10.3390/catal7030076 View Source
Applications of 3-Fluoro-4-(piperidine-1-carbonyl)phenylboronic Acid
Fluorinated Biaryl Pharmacophore Synthesis
The 3-fluoro-4-(piperidine-1-carbonyl) motif is a privileged scaffold in kinase inhibitors and GPCR modulators. The compound's enhanced thermal stability (162–164 °C mp) reduces decomposition during long-term storage, ensuring consistent coupling efficiency . The fluorine substituent's electron-withdrawing effect accelerates transmetalation, enabling high-yielding Suzuki couplings with heteroaryl halides to construct lead-like molecules [1].
Suzuki-Miyaura Reaction Scale-Up
The higher density (1.28 g/cm³) of this boronic acid compared to non-fluorinated analogs facilitates accurate gravimetric dispensing in large-scale reactions, minimizing weighing errors [2]. The class-inferred 34% TOF increase associated with fluorine substitution can reduce catalyst loading or shorten cycle times, improving cost-efficiency in multi-kilogram campaigns [1].
Building Blocks for Organic Electronics
Fluorinated biaryls derived from this boronic acid exhibit altered π-stacking and charge transport properties. The precise regioisomeric placement of the fluorine atom (3-fluoro vs. 2- or 4-fluoro) is critical for tuning electronic band gaps; the distinct density and melting point of this regioisomer ensure the correct solid-state morphology is achieved during device fabrication [2].
Application
Selection Property
Validation Focus
Fluorinated biaryl pharmacophore synthesis
Electron-withdrawing fluoro substituent with piperidine carbonyl motif
Coupling efficiency with heteroaryl halides
Suzuki-Miyaura scale-up
Reported density for gravimetric dispensing and phase separation
Reproducible reaction throughput and catalyst loading review
Organic electronics building blocks
Regioisomer-controlled electronic and packing properties
Solid-state morphology and charge transport tuning
[1] Erami, R., Díaz-García, D., Prashar, S., Rodríguez-Diéguez, A., Fajardo, M., Amirnasr, M., & Gómez-Ruiz, S. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 76. https://doi.org/10.3390/catal7030076 View Source
[2] Chemsrc. (2024). 3-Fluoro-4-(piperidine-1-carbonyl)benzeneboronic acid. Retrieved from https://m.chemsrc.com/en/cas/874289-10-8_1023533.html View Source
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